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Compound of Interest

2,8-Bis(trifluoromethyl)quinolin-4-
Compound Name: |
o

Cat. No.: B1348971

An In-Depth Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol

This guide provides a comprehensive technical overview of 2,8-Bis(trifluoromethyl)quinolin-
4-ol, a pivotal chemical intermediate in modern drug discovery and material science. We will
delve into its molecular architecture, the strategic rationale behind its synthesis, its detailed
characterization, and its significant applications, offering field-proven insights for researchers,
scientists, and drug development professionals.

Introduction: A Fluorinated Scaffold of High
Potential

2,8-Bis(trifluoromethyl)quinolin-4-ol is a specialized heterocyclic compound belonging to the
quinoline family. Its structure is distinguished by the presence of two trifluoromethyl (-CF3)
groups at the 2 and 8 positions and a hydroxyl (-OH) group at the 4-position of the quinoline
core.[1] This unique substitution pattern imparts a combination of chemical stability, enhanced
lipophilicity, and versatile reactivity, making it a highly sought-after building block in medicinal
chemistry and advanced materials.[1][2]

The quinoline scaffold itself is a well-established "privileged structure” in pharmacology, forming
the core of numerous approved drugs with a wide array of biological activities, including
anticancer and antimalarial properties.[3] The strategic incorporation of trifluoromethyl groups,
as seen in this compound, is a cornerstone of modern drug design aimed at optimizing a
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molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide will explore the
specific attributes of 2,8-Bis(trifluoromethyl)quinolin-4-ol that make it a compound of
significant interest.

Molecular Structure and Physicochemical
Properties

The foundational structure of this compound is a bicyclic aromatic system. The key features are
the two potent electron-withdrawing trifluoromethyl groups and a hydroxyl group, which can
exist in tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)-1H-quinolin-4-one.[7]
This tautomerism is a critical consideration for its reactivity and interactions in biological
systems.

The molecule is achiral and possesses a planar quinoline ring system.[8] Its structural details
can be represented by the SMILES string: clcc2c(cc(C(F)(F)F)nc2c(cl)C(F)(F)F)O.[8]

Table 1: Physicochemical Properties of 2,8-

Bis(trifluoromethyl)quinolin-4-ol

Property Value Source(s)
Molecular Formula C11HsFeNO [11121181191
Molecular Weight 281.15 g/mol [11[81I9]
CAS Number 35853-41-9 [1][2][9]
Appearance Beige to yellow solid 9]

Melting Point 128-134 °C [1][9][10]

2,8-bis(trifluoromethyl)-1H-
IUPAC Name o [7]
quinolin-4-one

The Scientific Rationale: Impact of Trifluoromethyl
Groups in Drug Design
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The inclusion of not one, but two -CF3 groups is a deliberate and impactful strategic choice in
molecular design. As a Senior Application Scientist, it's crucial to understand the causality
behind this substitution.

o Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry,
with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[4] By
replacing C-H bonds with C-F bonds in the form of a -CF3 group, potential sites of metabolic
oxidation by cytochrome P450 enzymes are blocked. This leads to increased metabolic
stability, a longer biological half-life, and potentially a lower required therapeutic dose.[4]

» Enhanced Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble). This property can
significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral
bioavailability and reaching intracellular targets.[4][5]

e Modulation of Basicity: The quinoline nitrogen is basic. However, the powerful electron-
withdrawing nature of the two -CF3 groups significantly reduces the pKa of the quinoline
nitrogen. This modulation is vital for controlling the ionization state of the molecule at
physiological pH, which in turn affects receptor binding, solubility, and cell permeability.

¢ Binding Interactions: The fluorine atoms of the -CF3 group can patrticipate in unique non-
covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological
targets, potentially increasing binding affinity and selectivity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol is a
variation of the Conrad-Limpach reaction, a classic method for forming 4-hydroxyquinolines.
This process involves the condensation and subsequent thermal cyclization of an aniline with a
B-ketoester.

The specific precursors for this synthesis are 2-aminobenzotrifluoride and ethyl 4,4,4-
trifluoroacetoacetate.[1][9] Polyphosphoric acid (PPA) is employed as the catalyst. This choice
is deliberate; PPA serves as both a powerful dehydrating agent and a strong acid, facilitating
the necessary intramolecular cyclization to form the quinoline ring system.[9]
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Experimental Protocol: Synthesis of 2,8-
Bis(trifluoromethyl)quinolin-4-ol

Objective: To synthesize 2,8-bis(trifluoromethyl)quinolin-4-ol via acid-catalyzed
cyclocondensation.

Materials:

2-Aminobenzotrifluoride (2-Trifluoromethylaniline)
o Ethyl 4,4,4-trifluoroacetoacetate

e Polyphosphoric acid (PPA)

« Ice-cold distilled water

» Round-bottomed flask with a magnetic stir bar

» Heating mantle with temperature control

» Nitrogen or Argon inert atmosphere setup

Procedure:

Reagent Addition: In a round-bottomed flask under an inert atmosphere, combine 2-
aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.

o Catalyst Introduction: Carefully add polyphosphoric acid to the mixture with stirring.

» Reaction: Heat the reaction mixture to 120-150°C and stir vigorously for 3 hours.[9] Monitor
the reaction progress using Thin Layer Chromatography (TLC).

e Quenching and Precipitation: Upon completion, allow the mixture to cool slightly before
pouring it slowly and carefully into a beaker of ice-cold distilled water with vigorous stirring. A
yellow precipitate will form.[9]

« |solation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid
thoroughly with cold distilled water to remove any residual PPA. The resulting yellow solid
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product is often of high purity (yields up to 91% have been reported) and may not require
further purification.[9]

Diagram: Synthesis Workflow

Final Product
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol.

Structural Validation: Spectroscopic
Characterization

Trustworthiness in chemical synthesis relies on rigorous analytical validation. The structure of
2,8-Bis(trifluoromethyl)quinolin-4-ol is unequivocally confirmed by Nuclear Magnetic
Resonance (NMR) spectroscopy. The reported data provides a distinct fingerprint of the
molecule.[9]

e 1H NMR (400 MHz, DMSO-ds): The proton spectrum shows characteristic signals for the
aromatic protons on the quinoline ring. A singlet around & 7.30 ppm corresponds to the
proton at the C-3 position. The remaining aromatic protons (H-5, H-6, H-7) appear as a triplet
and two doublets between 6 7.80 and 8.52 ppm, confirming the substitution pattern.[9]

e 13C NMR (100 MHz, DMSO-ds): The carbon spectrum displays signals for all 11 carbon
atoms. Notably, the carbons of the trifluoromethyl groups appear as quartets due to C-F
coupling, with large coupling constants (J = 273-276 Hz).[9]
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e 1F NMR (376 MHz, DMSO-ds): This is a crucial validation step. The spectrum shows two
distinct singlets at approximately é -58.98 ppm and -67.03 ppm, confirming the presence of
two chemically non-equivalent trifluoromethyl groups at the C-8 and C-2 positions,
respectively.[9]

Applications in Research and Drug Development

The utility of 2,8-Bis(trifluoromethyl)quinolin-4-ol stems from its role as a versatile chemical
intermediate. The hydroxyl group at the 4-position is a convenient handle for further chemical
modifications, such as conversion to a chloro or bromo derivative, which can then be used in
cross-coupling reactions to build more complex molecules.[11]

Key Application Areas:

o Antimalarial Drug Synthesis: This compound is a known precursor in the synthesis of
Mefloquine, a crucial drug used for the prevention and treatment of malaria.[12] The
synthesis involves derivatizing the 4-position to ultimately couple it with a piperidinyl
methanol side chain.

e Oncology Research: The quinoline scaffold is prevalent in kinase inhibitors used in cancer
therapy.[3] This building block is valuable for creating novel compounds that target specific
signaling pathways in cancer cells.[2]

o Material Science: Its high thermal and chemical stability, conferred by the fluorinated groups,
makes it an attractive monomer or additive for creating specialized polymers and coatings
with enhanced durability.[2]

o Fluorescent Probes: The rigid, aromatic quinoline system can be modified to create
fluorescent probes for biological imaging, enabling researchers to visualize cellular
processes with high specificity.[2]

Diagram: Application Pathways
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Caption: Key applications derived from 2,8-Bis(trifluoromethyl)quinolin-4-ol.

Safety and Handling

As with any active chemical compound, proper laboratory safety protocols must be strictly
followed.

» Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-
resistant gloves, and eye/face protection (safety goggles and/or a face shield).[13][14]

o Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to
avoid inhalation of dust or fumes.[13]

o Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Minimize dust generation.[13][14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible substances and sources of ignition.[13]

o First Aid: In case of contact, immediately flush the affected area (skin or eyes) with plenty of
water for at least 15 minutes and seek medical attention.[13][15] If inhaled, move the person
to fresh air.[13]
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Conclusion

2,8-Bis(trifluoromethyl)quinolin-4-ol is more than just a chemical compound; it is a testament
to the power of strategic molecular design. The incorporation of trifluoromethyl groups onto the
privileged quinoline scaffold creates a building block with exceptional properties, including
enhanced stability and lipophilicity. Its straightforward synthesis and versatile reactivity have
cemented its role as a key intermediate in the development of life-saving pharmaceuticals and
innovative materials. For researchers in drug discovery and chemical synthesis, a thorough
understanding of this molecule's structure, properties, and potential is essential for unlocking
future scientific advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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